molecular formula C9H9FO2S B11823099 2-(4-Methylphenyl)ethenesulfonyl fluoride

2-(4-Methylphenyl)ethenesulfonyl fluoride

Cat. No.: B11823099
M. Wt: 200.23 g/mol
InChI Key: RVGPUPOFFYNUAC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H9FO2S and a molecular weight of 200.23 g/mol It is characterized by the presence of a sulfonyl fluoride group attached to an ethene moiety, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)ethene-1-sulfonyl fluoride typically involves the reaction of 4-methylphenyl ethene with sulfonyl fluoride under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the sulfonyl fluoride group is introduced to the ethene moiety.

Industrial Production Methods

Industrial production of 2-(4-methylphenyl)ethene-1-sulfonyl fluoride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)ethene-1-sulfonyl fluoride involves its interaction with nucleophilic sites in biological molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)ethene-1-sulfonyl chloride
  • 2-(4-Methylphenyl)ethene-1-sulfonic acid
  • 2-(4-Methylphenyl)ethene-1-sulfonamide

Uniqueness

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs with sulfonyl chloride, sulfonic acid, or sulfonamide groups. This unique reactivity makes it particularly useful in applications requiring selective covalent modification of biological molecules .

Properties

IUPAC Name

2-(4-methylphenyl)ethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGPUPOFFYNUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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